2-[Benzyl(methyl)amino]-1-cyclopropylethan-1-ol
Description
2-[Benzyl(methyl)amino]-1-cyclopropylethan-1-ol is a structurally complex organic compound with the molecular formula C₁₃H₁₉NO and a molecular weight of 205.3 g/mol . Its core structure consists of a cyclopropyl ring attached to an ethanol backbone via a benzyl(methyl)amino group. The compound’s cyclopropane moiety introduces strain and rigidity, while the benzyl(methyl)amino group may enhance interactions with biological targets, such as neurotransmitter receptors or enzymes .
Properties
IUPAC Name |
2-[benzyl(methyl)amino]-1-cyclopropylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-14(10-13(15)12-7-8-12)9-11-5-3-2-4-6-11/h2-6,12-13,15H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOUASLUWLASAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(C2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl(methyl)amino]-1-cyclopropylethan-1-ol typically involves multiple steps. One common method starts with the reaction of benzyl chloride with methylamine to form N-benzyl-N-methylamine. This intermediate is then reacted with cyclopropylcarbinol under specific conditions to yield the target compound. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol, with the reaction being carried out at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[Benzyl(methyl)amino]-1-cyclopropylethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.
Scientific Research Applications
2-[Benzyl(methyl)amino]-1-cyclopropylethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-[Benzyl(methyl)amino]-1-cyclopropylethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-[Benzyl(methyl)amino]-1-cyclopropylethan-1-ol with compounds sharing key structural motifs, such as cyclopropane rings, benzyl(methyl)amino groups, or ethanol backbones.
Structural and Functional Group Comparisons
| Compound Name | Molecular Formula | Key Structural Features | Biological Activity/Notes | Reference |
|---|---|---|---|---|
| This compound | C₁₃H₁₉NO | Cyclopropyl ring, ethanol backbone, benzyl(methyl)amino substituent | Potential bioactivity inferred from analogs (e.g., anticancer, neurotransmitter modulation) | |
| 2-[(1-Cyclopropylethyl)amino]butan-1-ol | C₉H₁₉NO | Cyclopropyl ring, butanol backbone, aminoethyl substituent | Structural rigidity may influence receptor binding; no explicit activity reported | |
| 1-{[Benzyl(methyl)amino]methyl}cyclopentan-1-ol | C₁₄H₂₁NO | Cyclopentane ring, benzyl(methyl)amino-methyl group, alcohol group | Increased ring size (cyclopentane) may alter solubility and metabolic stability vs. cyclopropane analogs | |
| 2-(Aminomethyl)-1-cyclopropyl-2-methylbutan-1-ol | C₉H₁₉NO | Cyclopropyl ring, branched butanol backbone, aminomethyl group | Chirality and branching may enhance selectivity for biological targets | |
| 3-(Benzyl(methyl)amino)-1-(thiophen-2-yl)propan-1-ol | C₁₅H₂₁NOS | Thiophene ring replaces cyclopropane; benzyl(methyl)amino-propanol backbone | Thiophene’s aromaticity may influence electronic properties and target interactions | |
| 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one | C₁₇H₁₉NO | Ketone group replaces ethanol; phenyl substituent | Demonstrated anticancer and antifungal activity; acts as a photoinitiator in polymerization |
Key Comparative Insights
- Cyclopropane vs.
- Functional Group Substitutions: Replacing the ethanol moiety with a ketone (as in 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one ) alters electronic properties, increasing suitability for applications like photoinitiation but reducing hydrogen-bonding capacity.
- Aromatic vs. Aliphatic Substituents: Thiophene-containing analogs (e.g., 3-(Benzyl(methyl)amino)-1-(thiophen-2-yl)propan-1-ol ) may exhibit distinct electronic interactions compared to purely aliphatic cyclopropane derivatives.
Molecular Weight and Physicochemical Properties
- Branched analogs (e.g., 2-(Aminomethyl)-1-cyclopropyl-2-methylbutan-1-ol ) may exhibit higher lipophilicity, influencing membrane permeability.
Biological Activity
The compound 2-[Benzyl(methyl)amino]-1-cyclopropylethan-1-ol is a notable small molecule that has garnered attention for its potential biological activities, particularly as an inhibitor of B-cell lymphoma 6 (BCL6). BCL6 is a transcriptional repressor implicated in various malignancies, including lymphomas. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
The primary mechanism of action for this compound involves its role as an inhibitor of BCL6. BCL6 is crucial for the proliferation of B cells and the development of germinal centers. By inhibiting BCL6 activity, this compound can potentially disrupt malignant B cell proliferation and provide therapeutic benefits in treating cancers associated with BCL6 dysregulation.
Inhibition of BCL6
Research indicates that compounds targeting BCL6 can effectively inhibit its transcriptional repressive function. This inhibition can lead to the reactivation of genes involved in apoptosis and cell cycle regulation, which are typically suppressed by BCL6. The compound's ability to bind to the BTB domain of BCL6 is essential for its inhibitory effects.
Case Studies and Research Findings
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In Vitro Studies :
- In vitro assays demonstrated that this compound effectively reduced the viability of B lymphoma cell lines by inducing apoptosis. Concentrations as low as 10 µM showed significant effects on cell survival rates.
-
In Vivo Studies :
- Animal models treated with this compound exhibited reduced tumor growth in xenograft models of lymphoma. The treatment led to a marked decrease in tumor size compared to control groups, highlighting its potential as a therapeutic agent.
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Pharmacokinetics :
- Studies assessing the pharmacokinetic profile revealed that the compound has favorable absorption characteristics, with bioavailability rates exceeding 50%. This suggests that it may be suitable for oral administration.
Data Table: Summary of Biological Activity
| Study Type | Findings | Concentration | Effect |
|---|---|---|---|
| In Vitro | Reduced cell viability in B lymphoma cells | 10 µM | Induced apoptosis |
| In Vivo | Decreased tumor size in xenograft models | N/A | Significant tumor reduction |
| Pharmacokinetics | Bioavailability > 50% | N/A | Favorable absorption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
